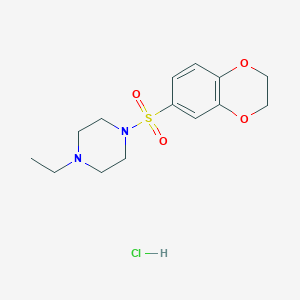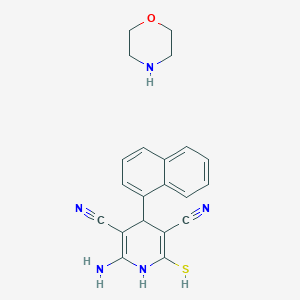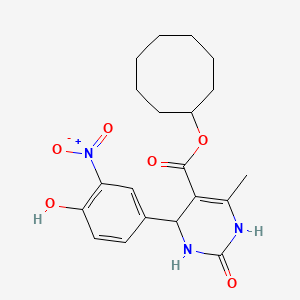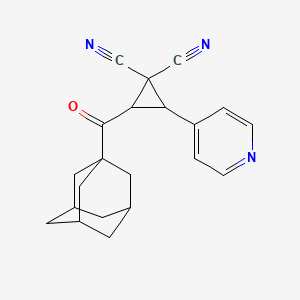![molecular formula C20H25N3O4 B4991535 [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone](/img/structure/B4991535.png)
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxazolyl group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the oxazolyl group can produce primary amines.
科学的研究の応用
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of [(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
類似化合物との比較
Similar Compounds
[(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine]: This compound has a similar hydroxy and amino functional group arrangement but lacks the spirocyclic core.
[(1R,2R)-1,2-Cyclohexanediamine]: Another compound with a similar diamine structure but different ring system.
Uniqueness
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1,2-oxazol-3-yl)methanone is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[(1R,2R)-2-hydroxy-1-[2-hydroxyethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-22(11-12-24)17-14-4-2-3-5-15(14)20(18(17)25)7-9-23(10-8-20)19(26)16-6-13-27-21-16/h2-6,13,17-18,24-25H,7-12H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMGQAVMBIYXMS-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1C(C2(CCN(CC2)C(=O)C3=NOC=C3)C4=CC=CC=C14)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@H]1[C@@H](C2(CCN(CC2)C(=O)C3=NOC=C3)C4=CC=CC=C14)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4991452.png)
![1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4991458.png)
![1-(2-Methoxyphenyl)-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea](/img/structure/B4991463.png)
![2-benzyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4991469.png)
![3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4991478.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B4991479.png)

![(2E)-2-[(4-ethoxy-2-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B4991491.png)

![1'-[(3-methyl-2-thienyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4991504.png)

![4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID](/img/structure/B4991516.png)
![10,10-dichloro-N-(2-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4991518.png)

